molecular formula C6H9BrO2 B12638168 6-Bromohex-2-enoic acid CAS No. 920007-12-1

6-Bromohex-2-enoic acid

Cat. No.: B12638168
CAS No.: 920007-12-1
M. Wt: 193.04 g/mol
InChI Key: NHVKDSAQOMWSFX-UHFFFAOYSA-N
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Description

6-Bromohex-2-enoic acid is an organic compound with the molecular formula C6H9BrO2 It is a derivative of hexenoic acid, where a bromine atom is substituted at the sixth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromohex-2-enoic acid can be synthesized through several methods. One common approach involves the bromination of hex-2-enoic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the sixth carbon position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromohex-2-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the double bond can yield saturated bromohexanoic acid.

Common Reagents and Conditions

Major Products

    Substitution: Formation of hex-2-enoic acid derivatives.

    Oxidation: Formation of hexanoic acid or other oxidized products.

    Reduction: Formation of 6-bromohexanoic acid.

Scientific Research Applications

6-Bromohex-2-enoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromohex-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the double bond in the molecule play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6-Bromohexanoic acid: Similar structure but lacks the double bond.

    6-Fluorohex-2-enoic acid: Fluorine substituted instead of bromine.

    Hex-2-enoic acid: Lacks the bromine substitution

Uniqueness

6-Bromohex-2-enoic acid is unique due to the presence of both a bromine atom and a double bond, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

920007-12-1

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

6-bromohex-2-enoic acid

InChI

InChI=1S/C6H9BrO2/c7-5-3-1-2-4-6(8)9/h2,4H,1,3,5H2,(H,8,9)

InChI Key

NHVKDSAQOMWSFX-UHFFFAOYSA-N

Canonical SMILES

C(CC=CC(=O)O)CBr

Origin of Product

United States

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